molecular formula C20H17BrO2 B8260844 Ethanone,1-(4-bromophenyl)-2-phenoxy-

Ethanone,1-(4-bromophenyl)-2-phenoxy-

Cat. No.: B8260844
M. Wt: 369.3 g/mol
InChI Key: PXZRXAOKVIYING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone,1-(4-bromophenyl)-2-phenoxy- is an organic compound with the molecular formula C14H11BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the para position and a phenoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(4-bromophenyl)-2-phenoxy- typically involves the bromination of acetophenone followed by the introduction of a phenoxy group. One common method is as follows:

    Bromination of Acetophenone: Acetophenone is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoacetophenone.

    Phenoxylation: The 4-bromoacetophenone is then reacted with phenol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide to introduce the phenoxy group, resulting in Ethanone,1-(4-bromophenyl)-2-phenoxy-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(4-bromophenyl)-2-phenoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 4-bromo-2-phenoxybenzoic acid.

    Reduction: Formation of 1-(4-bromophenyl)-2-phenoxyethanol.

    Substitution: Formation of 1-(4-aminophenyl)-2-phenoxyethanone or 1-(4-thiophenyl)-2-phenoxyethanone.

Scientific Research Applications

Ethanone,1-(4-bromophenyl)-2-phenoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethanone,1-(4-bromophenyl)-2-phenoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and phenoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetophenone: Similar structure but lacks the phenoxy group.

    2-Phenoxyacetophenone: Similar structure but lacks the bromine atom.

    4-Bromo-2-phenoxybenzoic acid: An oxidized derivative of Ethanone,1-(4-bromophenyl)-2-phenoxy-.

Uniqueness

Ethanone,1-(4-bromophenyl)-2-phenoxy- is unique due to the presence of both bromine and phenoxy substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-bromophenyl)ethanone;phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O.C8H7BrO/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10)7-2-4-8(9)5-3-7/h1-10H;2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZRXAOKVIYING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Br.C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.